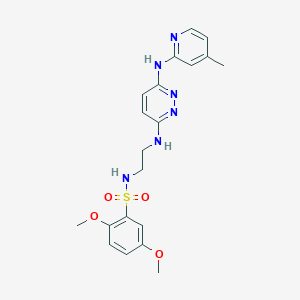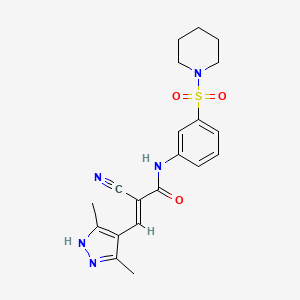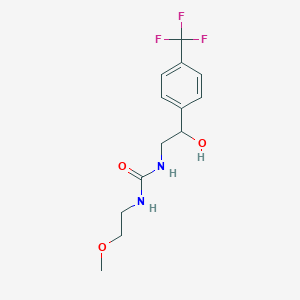
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as TFMPX or TAK-659 and is a potent inhibitor of BTK (Bruton's Tyrosine Kinase). BTK is an enzyme that plays a crucial role in the development and activation of B-cells, which are involved in the immune response. In
作用机制
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea inhibits BTK by binding to its active site, thereby preventing the activation of downstream signaling pathways involved in B-cell development and activation. This inhibition leads to the suppression of B-cell proliferation and survival, which is crucial in the treatment of B-cell malignancies.
Biochemical and Physiological Effects
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea has been shown to have potent activity against BTK, with an IC50 value of 0.85 nM. This compound has also been shown to have good selectivity for BTK over other kinases, such as TEC and ITK. In preclinical studies, 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea has demonstrated significant antitumor activity in various B-cell malignancies, including lymphoma and leukemia.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea in lab experiments is its potency and selectivity for BTK. This compound has also demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea has shown promising results in preclinical studies and clinical trials in the treatment of B-cell malignancies and autoimmune diseases. However, there is still much to be explored in terms of its potential applications. Some possible future directions for research include investigating the use of this compound in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases, exploring its potential use in other types of cancer, and investigating its effects on the immune system in more detail. Additionally, further research is needed to explore the potential limitations and side effects of this compound in order to better understand its safety and efficacy.
合成方法
The synthesis of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea involves several steps. Initially, 4-(trifluoromethyl)benzaldehyde is reacted with 2-aminoethanol to form the corresponding imine. This imine is then reduced with sodium borohydride to give 2-(4-(trifluoromethyl)phenyl)ethanol. The final step involves reacting 2-(4-(trifluoromethyl)phenyl)ethanol with 2-methoxyethyl isocyanate to form 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea. The overall yield of this synthesis method is around 30%.
科学研究应用
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea has shown potential applications in various fields of scientific research. One of the primary areas of interest is in the treatment of B-cell malignancies, such as lymphoma and leukemia. BTK inhibitors, such as 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea, have shown promising results in preclinical studies and clinical trials in the treatment of these malignancies. Additionally, this compound has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-21-7-6-17-12(20)18-8-11(19)9-2-4-10(5-3-9)13(14,15)16/h2-5,11,19H,6-8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEGSVKLOMYUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

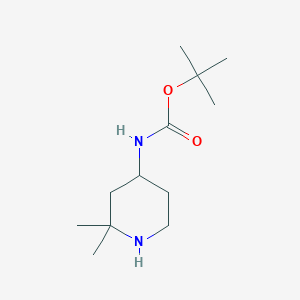
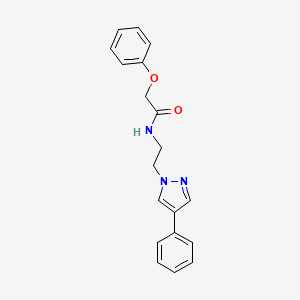
![N-({4-[(methylsulfonyl)azamethylene]-1-oxo(2-naphthyl)}amino)benzamide](/img/structure/B2743422.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2743423.png)
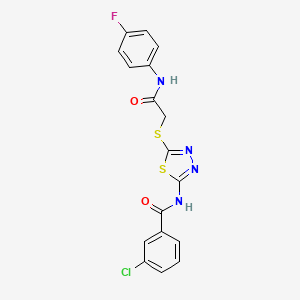
![4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2743425.png)
![(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2743426.png)
![6-Bromobenzo[e][1,2,4]triazine](/img/structure/B2743427.png)
![(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinecarboxamide](/img/structure/B2743429.png)
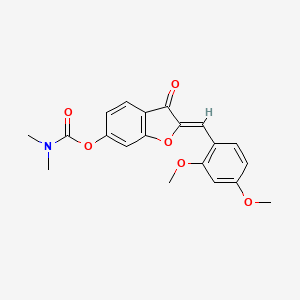
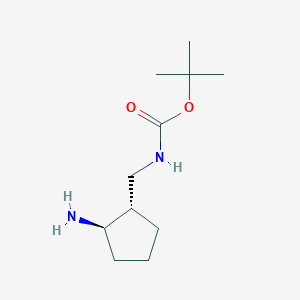
![N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2743432.png)
